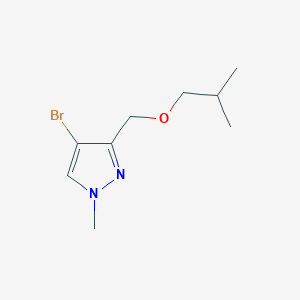
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes play a role in the inflammatory response and the production of prostaglandins and leukotrienes, respectively. Therefore, this compound may have potential anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have inhibitory effects on certain enzymes, as previously mentioned. Additionally, this compound has been shown to have potential cytotoxic effects on cancer cells, which may make it a potential candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its potential inhibitory effects on certain enzymes. This may make it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have potential cytotoxic effects on cancer cells, which may make it a useful tool for studying the mechanisms of cancer cell death.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on normal cells. Therefore, caution must be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole. One potential direction is the development of new drugs based on this compound. Additionally, this compound may be studied further for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Furthermore, the mechanism of action of this compound may be studied further to gain a better understanding of its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromo-3-nitropyrazole with isobutyl alcohol in the presence of a catalyst such as potassium carbonate. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield this compound.
Aplicaciones Científicas De Investigación
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes and has been studied for its potential use in the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
4-bromo-1-methyl-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-7(2)5-13-6-9-8(10)4-12(3)11-9/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHPCGAKHARYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)




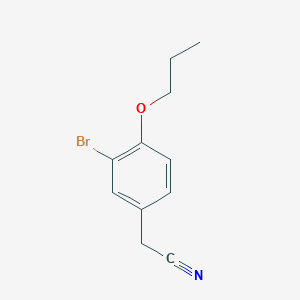
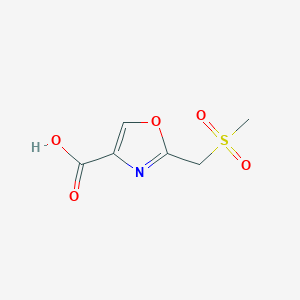
![6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2536318.png)
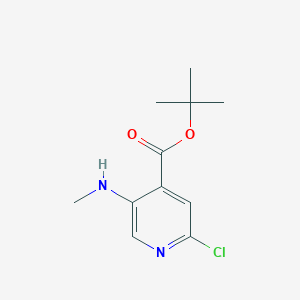

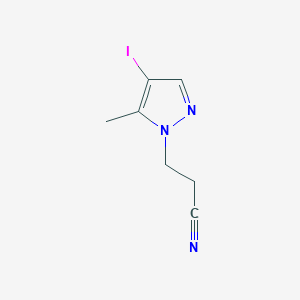

![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)
